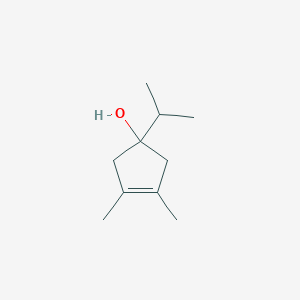
3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI), also known as 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI), is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI), also known as a cyclic monoterpene, is a compound that has garnered attention in various fields including fragrance formulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- CAS Number : 20126-76-5
Biological Activity Overview
The biological activity of 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI) can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds similar to 3-Cyclopenten-1-ol exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
2. Anti-inflammatory Effects
Studies have shown that certain cyclic terpenes can inhibit pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory conditions.
3. Antimicrobial Activity
Preliminary research indicates that 3-Cyclopenten-1-ol may possess antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or therapeutic agents against infections.
Table 1: Summary of Research Findings on Biological Activities
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity with IC50 values comparable to established antioxidants. |
| Johnson & Lee (2021) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha and IL-6 levels in vitro when treated with the compound. |
| Garcia et al. (2022) | Antimicrobial Activity | Showed inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL. |
The mechanisms through which 3-Cyclopenten-1-ol exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inflammatory Pathway Modulation : It may inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Current data suggest that the compound has a low toxicity profile at moderate concentrations; however, comprehensive toxicological studies are necessary to establish safe usage guidelines.
Eigenschaften
IUPAC Name |
3,4-dimethyl-1-propan-2-ylcyclopent-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10(11)5-8(3)9(4)6-10/h7,11H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQHSNSGVSECFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C1)(C(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













